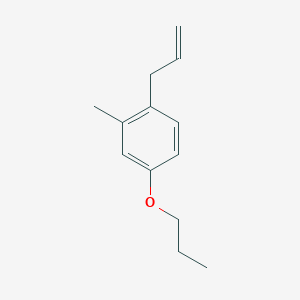

3-(2-Methyl-4-n-propoxyphenyl)-1-propene

Description

3-(2-Methyl-4-n-propoxyphenyl)-1-propene is an α-olefin derivative featuring a substituted phenyl group at the third carbon of the propene backbone. The phenyl substituent contains a methyl group at the 2-position and an n-propoxy group at the 4-position, imparting unique steric and electronic properties.

Properties

IUPAC Name |

2-methyl-1-prop-2-enyl-4-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-4-6-12-7-8-13(10-11(12)3)14-9-5-2/h4,7-8,10H,1,5-6,9H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJPYJJFXULOCFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)CC=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-4-n-propoxyphenyl)-1-propene typically involves the alkylation of 2-methyl-4-n-propoxyphenol with a suitable alkylating agent under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base, and the alkylating agent can be 3-bromopropene. The reaction is usually conducted in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-4-n-propoxyphenyl)-1-propene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

Reduction: Reduction reactions can convert the compound into saturated derivatives using hydrogenation catalysts like palladium on carbon (Pd/C).

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

Oxidation: m-CPBA, potassium permanganate

Reduction: Hydrogen gas, Pd/C catalyst

Substitution: Nitric acid, halogens, Lewis acid catalysts

Major Products Formed

Oxidation: Epoxides, ketones

Reduction: Saturated hydrocarbons

Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

Antidiabetic Activity

One of the notable applications of this compound is its role as an activator of AMP-activated protein kinase (AMPK). AMPK activation is significant in the treatment and prevention of metabolic disorders such as Type 2 diabetes, obesity, and hyperglycemia. Research indicates that compounds with similar structures can improve glucose uptake and lipid metabolism, thus offering a therapeutic avenue for managing diabetes and associated metabolic syndromes .

Treatment of Premature Ejaculation

Recent studies have suggested that compounds like 3-(2-Methyl-4-n-propoxyphenyl)-1-propene could be active ingredients in herbal medications aimed at treating premature ejaculation (PE). In silico studies have shown that such compounds can interact favorably with serotonin receptors, which are crucial in the modulation of sexual function. The binding affinities observed in these studies indicate potential efficacy in clinical applications .

Neuroprotective Properties

The compound has been investigated for its neuroprotective properties, particularly in relation to nitric oxide synthase (nNOS) inhibition. Inhibition of nNOS is a promising strategy for treating neurodegenerative diseases. Compounds structurally related to this compound have shown selective inhibition of nNOS, suggesting that they may be developed into therapeutic agents for conditions like Alzheimer's disease .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. It has been suggested that derivatives can act as selective antagonists of leukotriene B4, mediators involved in inflammatory responses. This positions the compound as a candidate for therapeutic use in treating inflammatory diseases such as asthma and other allergic disorders .

Pesticide Development

Research has indicated that compounds similar to this compound can exhibit herbicidal properties. The development of new agrochemicals based on this structure could lead to effective solutions for weed management in agriculture, contributing to sustainable farming practices by reducing reliance on traditional herbicides.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-(2-Methyl-4-n-propoxyphenyl)-1-propene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The following section compares 3-(2-Methyl-4-n-propoxyphenyl)-1-propene with structurally related α-olefins, focusing on substituent effects, synthesis challenges, and material properties.

Structural Analogues and Substituent Effects

3-Phenyl-1-propene

- Structure : A phenyl group attached to the 3rd carbon of propene.

- Comparison : The absence of methyl and propoxy substituents in 3-phenyl-1-propene reduces steric hindrance and polarity compared to the target compound. This results in higher reactivity in polymerization but lower thermal stability (decomposition temperature ~250°C) .

- Applications : Used in styrene-like copolymers for packaging materials.

3-(1-Adamantyl)-1-propene

- Structure : A bulky adamantyl group at the 3rd carbon.

- Comparison : The adamantyl group introduces significant steric bulk, enhancing thermal stability (decomposition >300°C) but reducing solubility in common solvents like toluene. In contrast, the n-propoxy group in the target compound may improve solubility due to its polar ether linkage .

- Applications : High-performance polymers for aerospace or electronics.

Halogenated Propenes (e.g., 1,1,2,3,3,3-Hexafluoro-1-propene)

- Structure : Fluorine atoms replace substituents on the propene backbone.

- Comparison : Fluorination drastically alters properties, such as increasing chemical resistance and reducing flammability. However, halogenation raises environmental and regulatory concerns (e.g., perfluorinated compound restrictions) compared to the target compound’s hydrocarbon-based substituents .

- Applications: Fluoropolymers like Teflon® for non-stick coatings.

Physical and Chemical Properties

| Property | This compound (Hypothetical) | 3-Phenyl-1-propene | 3-(1-Adamantyl)-1-propene |

|---|---|---|---|

| Molecular Weight (g/mol) | ~220 | 132 | 230 |

| Solubility | Moderate (polar solvents) | High (toluene) | Low (toluene) |

| Thermal Stability | ~275°C | ~250°C | >300°C |

| Polymer Reactivity | Moderate (steric hindrance) | High | Low |

Key Findings :

- Adamantyl derivatives excel in thermal stability but suffer from processing difficulties due to poor solubility .

Regulatory and Environmental Considerations

Biological Activity

3-(2-Methyl-4-n-propoxyphenyl)-1-propene, a compound with the chemical formula C13H18O, is of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a propene moiety attached to a phenyl ring that has a methyl and a propoxy substituent. This structural arrangement suggests potential interactions with biological targets, particularly in the context of pharmacological applications.

Antioxidant Activity

Phenolic compounds often exhibit antioxidant properties due to their ability to scavenge free radicals. The presence of the propoxy group in this compound may enhance its antioxidant capacity, which could be beneficial in preventing oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies indicate that similar compounds can exhibit selective cytotoxicity towards cancer cells while sparing normal cells. Evaluating the cytotoxic effects of this compound on various cell lines would be crucial for understanding its therapeutic potential.

Structure-Activity Relationship (SAR) Studies

SAR studies on related phenylpropanoids have revealed that modifications to the aromatic ring significantly influence biological activity. For example, the introduction of different substituents can enhance or diminish antimicrobial and cytotoxic effects. Understanding how these modifications apply to this compound could guide future research.

| Substituent | Biological Activity | Reference |

|---|---|---|

| Methyl | Increased cytotoxicity | |

| Propoxy | Enhanced antimicrobial | |

| Hydroxyl | Antioxidant activity |

In Vivo Studies

While in vitro studies provide initial insights, in vivo studies are essential for assessing the overall biological impact of compounds. Future research should focus on animal models to evaluate the pharmacokinetics and therapeutic efficacy of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.